Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate structure
955028-90-7 structure
Product Name:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Número CAS:955028-90-7
MF:C11H21NO3
Megavatios:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
Update Time:2025-05-23

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
    • trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
    • 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
    • trans-1-Boc-3-methylpiperidin-4-ol
    • SB22055
    • (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
    • (3R,4S)-rel-1-Boc-3-met
    • rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
    • trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
    • tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
    • trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
    • AS-52772
    • rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • P15605
    • cis-1-Boc-4-hydroxy-3-methylpiperidine
    • trans-1-Boc-4-hydroxy-3-methylpiperidine
    • trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
    • D79504
    • MFCD18791216
    • CS-0047862
    • 955028-93-0
    • EN300-211885
    • (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
    • tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • AKOS025396267
    • 1290191-92-2
    • 955028-90-7
    • (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
    • EN300-317930
    • SCHEMBL4560509
    • MDL: MFCD18791216
    • Renchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
    • Clave inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N
    • Sonrisas: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 215.15214353g/mol
  • Masa isotópica única: 215.15214353g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 235
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 49.8
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 301.4±35.0 °C at 760 mmHg
  • Punto de inflamación: 136.1±25.9 °C
  • Presión de vapor: 0.0±1.4 mmHg at 25°C

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Información de Seguridad

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM294726-1g
(3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7 95%+
1g
$408 2022-09-29
abcr
AB463601-1 g
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; .
955028-90-7
1g
€495.20 2023-04-21
abcr
AB463601-5 g
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; .
955028-90-7
5g
€1,152.00 2022-03-01
ChemScence
CS-0047862-100mg
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7
100mg
$124.0 2022-04-26
ChemScence
CS-0047862-250mg
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7
250mg
$207.0 2022-04-26
ChemScence
CS-0047862-1g
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7
1g
$413.0 2022-04-26
ChemScence
CS-0047862-5g
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7
5g
$1238.0 2022-04-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB08383-25g
1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
955028-90-7 95%
25g
$2535 2023-09-07
TRC
T705663-10mg
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
955028-90-7
10mg
$ 50.00 2022-06-02
TRC
T705663-50mg
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
955028-90-7
50mg
$ 160.00 2022-06-02

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Referencia
Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Referencia
Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases.
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, rt
Referencia
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 48 h, rt
Referencia
Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Thioxanthone ,  Bis(acetylacetonato)nickel ,  Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ;  1 h, 24 °C
Referencia
Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids
Tsymbal, Artem V.; Bizzini, Lorenzo Delarue; MacMillan, David W. C., Journal of the American Chemical Society, 2022, 144(46), 21278-21286

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products

Proveedores recomendados
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD